

UMM-766: A Potent Nucleoside Analog Against Vaccinia Virus

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Compound of Interest		
Compound Name:	UMM-766	
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An In-Depth Technical Review of Preclinical Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of **UMM-766**, a novel nucleoside analog, against vaccinia virus (VACV). **UMM-766** has demonstrated significant potential as a broad-spectrum inhibitor of orthopoxviruses, a genus of double-stranded DNA viruses that includes the causative agents of smallpox (variola virus) and mpox. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and illustrates the proposed mechanism of action.

Quantitative Assessment of Antiviral Efficacy

UMM-766, chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine, has shown potent in vitro activity against the Western Reserve strain of vaccinia virus.[1][2] Its efficacy has been evaluated in multiple cell lines, demonstrating broad applicability.

Table 1: In Vitro Antiviral Activity of **UMM-766** Against Vaccinia Virus



Parameter	Cell Line	Value (μM)	Selective Index (SI)
EC50	Vero 76	< 1	>3.7 to >110
EC50	RAW264.7	< 1	Not Reported
EC50	MRC-5	> 1 (less active)	Not Reported

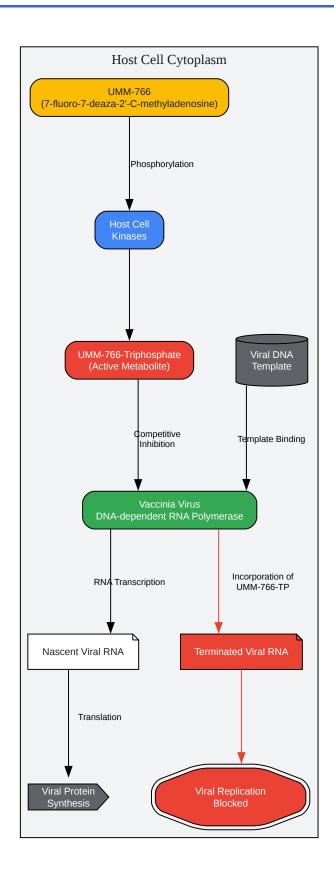
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. The Selective Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of a compound.

In addition to its in vitro potency, **UMM-766** has demonstrated significant in vivo efficacy in a murine model of severe orthopoxvirus infection.[1][3] Oral administration of **UMM-766** resulted in a dose-dependent increase in the survival of BALB/c mice intranasally challenged with vaccinia virus.[1][3] Treated animals exhibited markedly reduced viral loads and a significant reduction in lesions within the lungs and nasal cavity.[1][3]

Proposed Mechanism of Action

UMM-766 is a nucleoside analog, and its mechanism of action is believed to be the inhibition of the viral DNA-dependent RNA polymerase.[2] This proposed mechanism is based on its previously established activity against the hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase, where it acts as a chain terminator during RNA replication.[4] In the context of vaccinia virus, which replicates in the cytoplasm, **UMM-766** is likely converted to its triphosphate form by host cell kinases. This active metabolite then competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the viral RNA polymerase. The incorporation of the **UMM-766** analog leads to the termination of RNA chain elongation, thereby halting viral gene expression and subsequent replication.





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Proposed mechanism of action for **UMM-766** against vaccinia virus.



Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of **UMM-766**.

In Vitro Antiviral Activity Assay

A high-throughput, high-content image-based phenotypic assay was utilized to determine the antiviral efficacy of **UMM-766**.

Workflow:



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Workflow for the in vitro antiviral activity assay.

Detailed Steps:

- Cell Preparation: Host cells (Vero 76 or RAW264.7) were seeded into 96-well microplates and cultured to confluence.
- Compound Preparation and Addition: **UMM-766** was serially diluted in an appropriate solvent (e.g., DMSO) and added to the cell monolayers.
- Viral Infection: Cells were infected with the Western Reserve strain of vaccinia virus at a predetermined multiplicity of infection (MOI).
- Incubation: The plates were incubated for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effects in control wells.

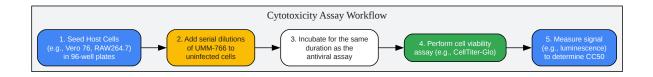


- Immunofluorescence Staining: Following incubation, cells were fixed and permeabilized. A
 primary antibody specific for a vaccinia virus antigen was added, followed by a fluorescently
 labeled secondary antibody. Cell nuclei were counterstained with a fluorescent dye (e.g.,
 DAPI).
- Imaging and Analysis: The plates were imaged using a high-content imaging system.
 Automated image analysis was performed to quantify the number of infected cells (positive for viral antigen) relative to the total number of cells (nuclei count).
- EC50 Determination: The percentage of infection inhibition was calculated for each
 compound concentration relative to virus-only controls. The EC50 value was determined by
 plotting the percentage of inhibition against the log of the compound concentration and fitting
 the data to a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of **UMM-766** was assessed in parallel with the antiviral assays to determine the compound's therapeutic window.

Workflow:



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Workflow for the cytotoxicity assay.

Detailed Steps:

 Cell Preparation: Host cells were seeded in 96-well plates as described for the antiviral assay.



- Compound Addition: Serial dilutions of **UMM-766** were added to uninfected cells.
- Incubation: The plates were incubated for the same duration as the antiviral assay.
- Cell Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) was added to the wells.
- Signal Quantification: The resulting signal (e.g., luminescence) was measured using a plate reader.
- CC50 Determination: The percentage of cell viability was calculated for each compound
 concentration relative to vehicle-treated control cells. The CC50 value was determined by
 plotting the percentage of viability against the log of the compound concentration and fitting
 the data to a dose-response curve.

In Vivo Efficacy in a Murine Model

The in vivo efficacy of **UMM-766** was evaluated in a lethal intranasal challenge model using BALB/c mice.

Experimental Design:

- Animal Model: 7-week-old female BALB/c mice.
- Virus Challenge: Intranasal inoculation with 5 x 105 plaque-forming units (PFU) of the Western Reserve strain of vaccinia virus.
- Treatment: Oral gavage with UMM-766 at various doses (e.g., 1, 3, and 10 mg/kg/day) or a
 vehicle control.
- Dosing Regimen: Treatment was initiated 24 hours post-infection and continued for 7 consecutive days.
- Endpoints: Survival, body weight changes, and viral load in tissues (lungs and nasal cavity) were monitored. Histopathological analysis of tissues was also performed.

Conclusion



UMM-766 is a promising antiviral candidate against vaccinia virus and other orthopoxviruses. Its potent in vitro activity, favorable in vivo efficacy in a relevant animal model, and a well-supported mechanism of action as a viral DNA-dependent RNA polymerase inhibitor warrant further investigation and development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand the preclinical profile of **UMM-766**. Further studies are needed to fully elucidate its clinical potential.

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